molecular formula C19H21FN4O3S B15118685 1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B15118685
M. Wt: 404.5 g/mol
InChI Key: KKRJRPLUSDEJDB-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a combination of fluorobenzenesulfonyl and imidazo[1,2-b]pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to the combination of its fluorobenzenesulfonyl and imidazo[1,2-b]pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21FN4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H21FN4O3S/c1-14-12-24-18(21-14)5-6-19(22-24)27-13-15-7-9-23(10-8-15)28(25,26)17-4-2-3-16(20)11-17/h2-6,11-12,15H,7-10,13H2,1H3

InChI Key

KKRJRPLUSDEJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F

Origin of Product

United States

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